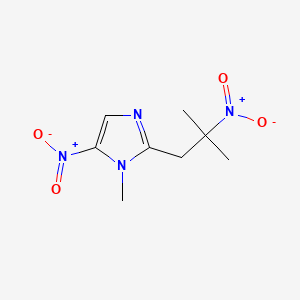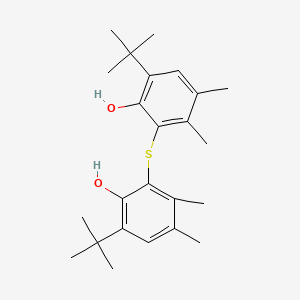
2,2'-Thiobis(6-tert-butyl-3,4-xylenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Thiobis(6-tert-butyl-3,4-xylenol) is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan. The compound is characterized by its molecular formula C24H34O2S and a molecular weight of 386.6 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(6-tert-butyl-3,4-xylenol) typically involves the reaction of 6-tert-butyl-3,4-xylenol with sulfur-containing reagents under controlled conditions. One common method includes the use of isophorone diisocyanate as a linkage in a two-step nucleophilic addition reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Thiobis(6-tert-butyl-3,4-xylenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-Thiobis(6-tert-butyl-3,4-xylenol) has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant agent.
Industry: It is widely used in the production of plastics, rubber, and other materials to enhance their durability and resistance to oxidation
Wirkmechanismus
The antioxidant properties of 2,2’-Thiobis(6-tert-butyl-3,4-xylenol) are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing the oxidative degradation of materials. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways, thereby protecting materials and biological systems from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2-tert-butyl-6-(3-tert-butyl-5-chloro-2-hydroxyphenyl)sulfanyl-4-chlorophenol
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
Uniqueness
2,2’-Thiobis(6-tert-butyl-3,4-xylenol) stands out due to its unique sulfur linkage, which enhances its antioxidant properties compared to similar compounds. This sulfur linkage allows for more effective neutralization of free radicals, making it a preferred choice in applications requiring high antioxidant efficiency .
Eigenschaften
CAS-Nummer |
84824-95-3 |
|---|---|
Molekularformel |
C24H34O2S |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)sulfanyl-3,4-dimethylphenol |
InChI |
InChI=1S/C24H34O2S/c1-13-11-17(23(5,6)7)19(25)21(15(13)3)27-22-16(4)14(2)12-18(20(22)26)24(8,9)10/h11-12,25-26H,1-10H3 |
InChI-Schlüssel |
VHPXGAUSWUFUPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)SC2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



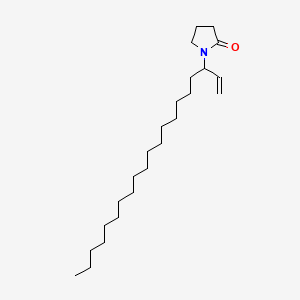
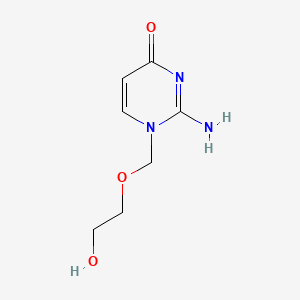
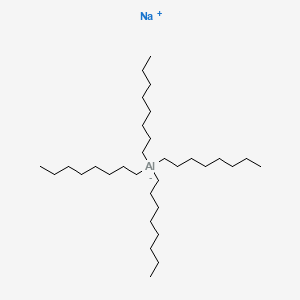
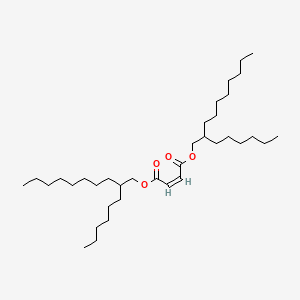
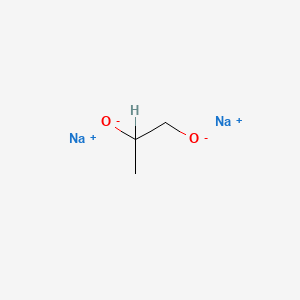
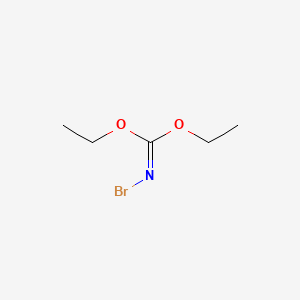
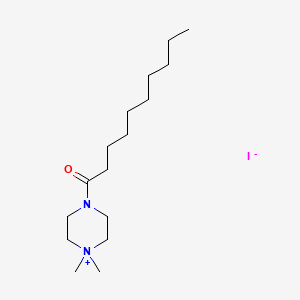
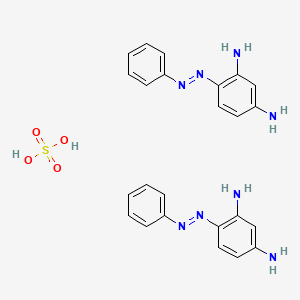

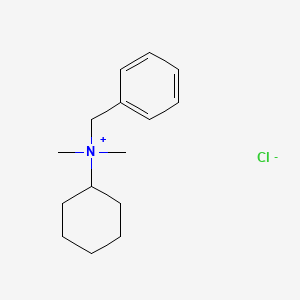
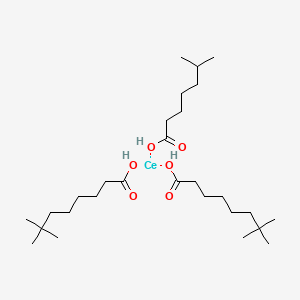
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
